(1E)-CFI-400437 dihydrochloride

PLK4 inhibition kinase assay IC50 comparison

Select (1E)-CFI-400437 dihydrochloride for PLK4 inhibition with maximal cellular impact. Combines sub-nanomolar PLK4 potency (IC50 0.6nM) with defined Aurora A/B inhibition. Validated in vivo: 25mg/kg IP in mouse xenografts. Published IC50s in MCF-7, MDA-MB-468, MDA-MB-231. Top performer in embryonal brain tumor phenotypic screens.

Molecular Formula C29H30Cl2N6O2
Molecular Weight 565.5 g/mol
Cat. No. B10825281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-CFI-400437 dihydrochloride
Molecular FormulaC29H30Cl2N6O2
Molecular Weight565.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl
InChIInChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15?;;
InChIKeyNYCYUHRNBLSJAP-XPDSEMQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1E)-CFI-400437 dihydrochloride – High-Potency PLK4 Inhibitor for Centrosome Amplification and Cell Cycle Research


(1E)-CFI-400437 dihydrochloride (CAS 1247000-76-5) is an indolinone-derived, ATP-competitive kinase inhibitor with sub-nanomolar potency against Polo-like kinase 4 (PLK4) [1]. PLK4 is the master regulator of centriole duplication, and its overexpression drives centrosome amplification—a hallmark of chromosomal instability and tumorigenesis [2]. (1E)-CFI-400437 dihydrochloride is the dihydrochloride salt form of CFI-400437, which has been advanced through extensive preclinical characterization including kinase selectivity profiling, in vitro antiproliferative assessment across multiple cancer cell lines, and in vivo efficacy evaluation in mouse xenograft models [3].

Why (1E)-CFI-400437 dihydrochloride Cannot Be Replaced by Other PLK4 Inhibitors


PLK4 inhibitors are not interchangeable; their kinase selectivity profiles diverge substantially, producing distinct biological outcomes and experimental utility. Centrinone and centrinone-B are highly selective for PLK4 with minimal off-target Aurora kinase inhibition, making them optimal tools for isolating PLK4-specific biology [1]. CFI-400945, while structurally related to CFI-400437, has been shown to exhibit effects that cannot be solely attributed to PLK4 inhibition [2]. (1E)-CFI-400437 dihydrochloride occupies a unique position in this spectrum: it combines sub-nanomolar PLK4 potency with a defined polypharmacology profile that includes Aurora A, Aurora B, KDR, and FLT-3 inhibition at concentrations two orders of magnitude higher [3]. This dual-kinase signature has functional consequences—CFI-400437 demonstrated the greatest overall phenotypic impact in a comparative preclinical evaluation across multiple embryonal tumor cell lines [1]. Procurement decisions must therefore align the inhibitor's specific selectivity signature with the experimental objective, whether that is clean mechanistic dissection of PLK4 function or maximal antiproliferative effect in disease-relevant models.

(1E)-CFI-400437 dihydrochloride Differentiation Data: Quantitative Evidence for Scientific Selection


PLK4 Inhibitory Potency: (1E)-CFI-400437 vs. Closest Comparators in Direct Head-to-Head Kinase Assay

In a direct comparative kinase assay study evaluating eight protein kinase inhibitors with PLK4 cross-over potential, (1E)-CFI-400437 exhibited the lowest IC50 value for PLK4 among all tested compounds, including centrinone, centrinone-B, and the closely related analog CFI-400945 [1]. The assay was conducted using recombinant PLK4 kinase domain under standardized conditions [1].

PLK4 inhibition kinase assay IC50 comparison embryonal brain tumor

PLK Family Selectivity: (1E)-CFI-400437 dihydrochloride vs. PLK1/PLK2/PLK3

(1E)-CFI-400437 dihydrochloride demonstrates a selectivity window of >16,000-fold for PLK4 (IC50 = 0.6 nM) over other members of the Polo-like kinase family (PLK1, PLK2, PLK3), all of which require concentrations >10 μM for inhibition [1]. This selectivity is critical because PLK1, PLK2, and PLK3 regulate distinct mitotic and interphase processes; unintended inhibition of these isoforms would confound interpretation of PLK4-specific phenotypes.

kinase selectivity PLK family off-target profiling

Aurora Kinase Inhibition Profile: (1E)-CFI-400437 dihydrochloride vs. Centrinone-B

(1E)-CFI-400437 dihydrochloride exhibits a distinct polypharmacology profile that includes measurable inhibition of Aurora A and Aurora B kinases, with IC50 values of 0.37 μM and 0.21 μM, respectively [1]. This contrasts sharply with centrinone-B, which shows minimal Aurora kinase engagement with Ki values of 1,239 nM for Aurora A and 5,597 nM for Aurora B . The ~600-fold (PLK4 vs. Aurora B) selectivity of (1E)-CFI-400437 is substantially lower than the >2,000-fold selectivity reported for centrinone-B, a difference that has been experimentally linked to broader phenotypic anti-cancer impact in embryonal tumor models [2].

Aurora kinase polypharmacology selectivity ratio cancer cell inhibition

Cellular Antiproliferative Activity: (1E)-CFI-400437 dihydrochloride Across Breast Cancer Cell Lines

(1E)-CFI-400437 dihydrochloride demonstrates potent inhibition of cell growth across a panel of breast cancer cell lines with quantifiable IC50 values: MCF-7 (IC50 = 16 nM), MDA-MB-468 (IC50 = 72 nM), and MDA-MB-231 (IC50 = 43 nM) [1]. Notably, in a separate comparative study across five embryonal brain tumor cell lines, (1E)-CFI-400437 showed the lowest EC50 values for cell viability inhibition among eight evaluated kinase inhibitors in MON, BT-12, BT-16, and DAOY cell lines, and the second-lowest EC50 in D283 cells [2]. This consistent cellular potency across diverse cancer types distinguishes (1E)-CFI-400437 dihydrochloride from more selective PLK4 inhibitors that may exhibit more limited cellular activity.

antiproliferative breast cancer MCF-7 MDA-MB-468 MDA-MB-231 cell viability

In Vivo Antitumor Efficacy: (1E)-CFI-400437 dihydrochloride in Mouse Xenograft Models

(1E)-CFI-400437 dihydrochloride has demonstrated quantifiable in vivo antitumor efficacy in mouse xenograft studies. In an MDA-MB-468 breast cancer xenograft model, intraperitoneal administration of (1E)-CFI-400437 dihydrochloride at 25 mg/kg daily for 21 days produced significant tumor growth inhibition [1]. Pharmacokinetic analysis following a single 50 mg/kg intraperitoneal dose in mice revealed a Cmax of 92 ng/mL and an AUC of 190 ng·h/mL . This in vivo validation distinguishes (1E)-CFI-400437 dihydrochloride from research tool compounds such as centrinone and centrinone-B, which have not been reported with comparable in vivo antitumor efficacy data.

xenograft in vivo efficacy tumor growth inhibition pharmacokinetics mouse model

Comparative Preclinical Evaluation: (1E)-CFI-400437 dihydrochloride Ranked Highest for Overall Impact

In a comprehensive comparative evaluation of eight protein kinase inhibitors assessed for PLK4 cross-over potential in embryonal brain tumor models, (1E)-CFI-400437 dihydrochloride was identified as having "the greatest impact overall" based on integrated analysis of kinase inhibition profiles, cellular viability EC50 values, colony formation assays, senescence induction, and polyploidy induction [1]. The study directly compared CFI-400437 against CFI-400945, centrinone, centrinone-B, R-1530, axitinib, KW-2449, and alisertib in five embryonal tumor cell lines. (1E)-CFI-400437 dihydrochloride's superior overall performance was attributed to its combined PLK4 and Aurora kinase inhibitory activity, which produced a broader and more robust antiproliferative phenotype than more selective PLK4 inhibitors [1].

comparative analysis preclinical evaluation embryonal brain tumor phenotypic screening

Optimal Research Applications for (1E)-CFI-400437 dihydrochloride Based on Verified Differentiation Data


Centrosome Amplification and Mitotic Defect Studies Requiring Robust PLK4 Inhibition with Defined Polypharmacology

(1E)-CFI-400437 dihydrochloride is the preferred PLK4 inhibitor for studies investigating centrosome amplification, centriole overduplication, and resultant mitotic defects where maximal cellular impact is desired. The compound's sub-nanomolar PLK4 IC50 (0.6 nM) combined with its >16,000-fold selectivity over other PLK family members ensures that observed centrosome phenotypes are PLK4-driven rather than confounded by PLK1/2/3 inhibition [1]. The defined Aurora kinase inhibition profile (Aurora A IC50 = 0.37 μM; Aurora B IC50 = 0.21 μM) [2] makes this compound particularly suitable for models where dual PLK4/Aurora kinase suppression is mechanistically relevant, as demonstrated in embryonal brain tumor systems where this dual activity produced superior phenotypic outcomes compared to highly selective PLK4 inhibitors [3].

Breast Cancer Cell Line Proliferation Assays with Validated Potency Benchmarks

Investigators working with MCF-7, MDA-MB-468, or MDA-MB-231 breast cancer cell lines should select (1E)-CFI-400437 dihydrochloride based on published IC50 values (16 nM, 72 nM, and 43 nM, respectively) [1]. These established potency benchmarks provide a reference for assay validation and enable cross-study comparisons. The compound's consistent antiproliferative activity across multiple breast cancer subtypes (ER-positive MCF-7 and triple-negative MDA-MB-468/MDA-MB-231) supports its utility in comparative oncology studies and combination therapy screening [1].

In Vivo Xenograft Studies with Established Dosing and Pharmacokinetic Parameters

For investigators transitioning PLK4 inhibition studies from in vitro to in vivo models, (1E)-CFI-400437 dihydrochloride offers a critical advantage: published dosing regimens and pharmacokinetic data. In mouse xenograft models, 25 mg/kg daily intraperitoneal administration for 21 days produced significant tumor growth inhibition in MDA-MB-468 xenografts [1]. The compound's PK profile (Cmax = 92 ng/mL; AUC = 190 ng·h/mL at 50 mg/kg IP) [2] provides a quantitative framework for dose selection and exposure-response analysis. This stands in contrast to centrinone and centrinone-B, which lack comparable in vivo validation [3] and are therefore less suitable for translational in vivo experimental workflows.

Phenotypic Screening Campaigns Targeting Embryonal Brain Tumors or Pediatric Cancers

(1E)-CFI-400437 dihydrochloride is the top-ranked PLK4 inhibitor for phenotypic screening in embryonal brain tumor and pediatric cancer models, based on direct comparative data showing superior overall impact across multiple cell lines (MON, BT-12, BT-16, DAOY, D283) [1]. The compound demonstrated the lowest EC50 values for cell viability inhibition in four of five embryonal tumor cell lines tested, outperforming CFI-400945, centrinone, centrinone-B, axitinib, KW-2449, alisertib, and R-1530 [1]. For laboratories conducting medium-to-high throughput phenotypic screens in these disease areas, (1E)-CFI-400437 dihydrochloride provides the highest probability of detecting meaningful antiproliferative effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1E)-CFI-400437 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.